1-Chloro-2,7-naphthyridine
Overview
Description
1-Chloro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by their fused pyridine rings, which make them structurally similar to naphthalene but with nitrogen atoms incorporated into the ring system
Mechanism of Action
Target of Action
Naphthyridines, a class of compounds to which 1-chloro-2,7-naphthyridine belongs, have been found to exhibit diverse biological activities . They are used in medicinal chemistry and materials science, and some have reached the drug market for the treatment of bacterial infections .
Mode of Action
It’s known that naphthyridines interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Naphthyridines are known to interact with various biochemical pathways, influencing a wide range of biological activities .
Result of Action
Naphthyridines, in general, have been found to exhibit a variety of biological activities, including anti-bacterial, anti-inflammatory, and anti-oxidant activities .
Biochemical Analysis
Cellular Effects
Naphthyridines have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,7-naphthyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-chloro-3,5-diaminopyridine with suitable reagents can yield this compound . Another method involves the use of cobalt-catalyzed cross-couplings of halogenated naphthyridines with organometallic reagents such as alkyl- and arylmagnesium halides .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The cobalt-catalyzed cross-coupling method is particularly advantageous due to its efficiency and the ability to produce polyfunctional naphthyridines .
Chemical Reactions Analysis
1-Chloro-2,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with arylzinc halides in the presence of cobalt catalysts to form polyfunctional arylated naphthyridines.
Common Reagents and Conditions:
Cobalt Chloride (CoCl2): Used as a catalyst in cross-coupling reactions.
Alkyl- and Arylmagnesium Halides: Employed in substitution reactions to introduce alkyl or aryl groups.
Major Products:
Alkylated Naphthyridines: Formed through substitution reactions.
Arylated Naphthyridines: Produced via cross-coupling reactions.
Scientific Research Applications
1-Chloro-2,7-naphthyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules.
Materials Science: The compound is used in the development of fluorescent materials due to its ability to form highly fluorescent arylated naphthyridines.
Chemical Synthesis: It is a versatile intermediate in the synthesis of complex heterocyclic compounds.
Comparison with Similar Compounds
- 1,5-Naphthyridine
- 1,8-Naphthyridine
- 2,7-Difunctionalized-1,8-naphthyridine
Properties
IUPAC Name |
1-chloro-2,7-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQLQYQMGHYABX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517626 | |
Record name | 1-Chloro-2,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69042-30-4 | |
Record name | 1-Chloro-2,7-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69042-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research demonstrates that 1-chloro-2,7-naphthyridine can participate in cobalt-catalyzed cross-coupling reactions with arylzinc halides. [] This type of reaction allows for the formation of a new carbon-carbon bond, effectively attaching an aryl group to the 2,7-naphthyridine scaffold. This synthetic strategy provides a pathway to create diversely functionalized 2,7-naphthyridine derivatives, which could be valuable for developing new pharmaceutical compounds or materials.
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